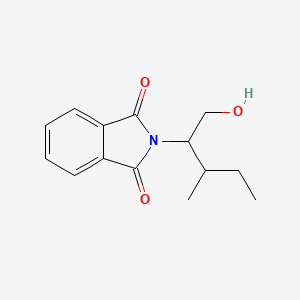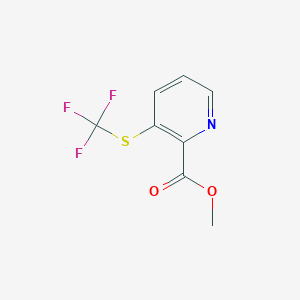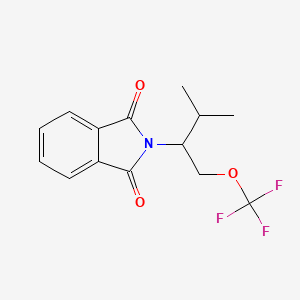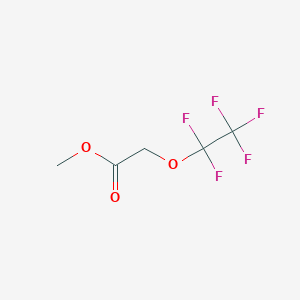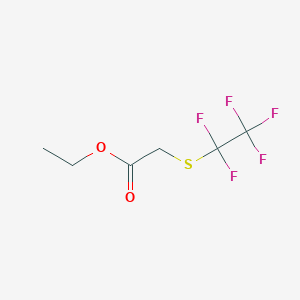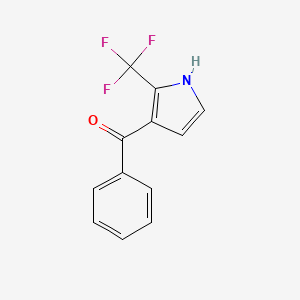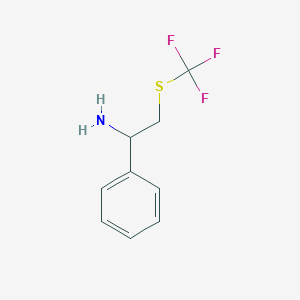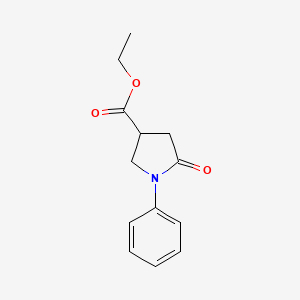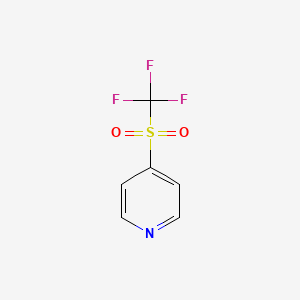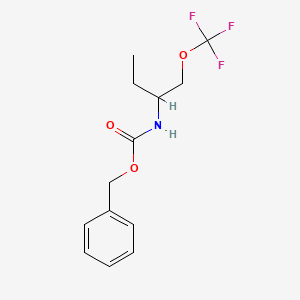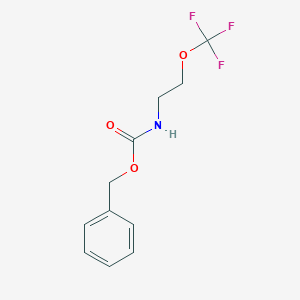
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzyl esters can be achieved through various methods. One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate . In this method, N-methylation of 2-benzyloxypyridine delivers the active reagent in situ . The choice of solvent, such as toluene vs. trifluorotoluene, can affect the outcome of the synthesis .Chemical Reactions Analysis
Esters, including benzyl esters, undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base . Other reactions include the formation of benzyl ethers .Applications De Recherche Scientifique
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme inhibition, and the analysis of protein folding. It has also been used in the synthesis of polymers, drugs, and other compounds.
Mécanisme D'action
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% is a highly reactive compound that can be used to synthesize a variety of organic compounds. The compound acts as a catalyst, promoting the formation of covalent bonds between molecules. This allows for the synthesis of new compounds with specific properties.
Biochemical and Physiological Effects
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has been used in numerous studies to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on enzymes, proteins, and other cellular components. It has also been used to study the effects of drugs on the body, including the metabolism and absorption of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has several advantages when used in lab experiments. It is a highly reactive compound that can be used to synthesize a variety of organic compounds. It is also relatively cost-effective and can be easily stored and handled. However, it is important to note that 2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% is highly reactive and must be handled with caution.
Orientations Futures
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has a wide range of potential future applications. It could be used to develop new drugs or to study the effects of existing drugs. It could also be used to study the effects of environmental pollutants on cellular components. Additionally, it could be used to develop new polymers or to study the effects of existing polymers. Finally, it could be used to study the effects of various compounds on enzymes, proteins, and other cellular components.
Méthodes De Synthèse
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% is synthesized by the reaction of trifluoromethyl bromide with benzyl alcohol in the presence of an acid catalyst. The reaction is typically carried out in aqueous solvent and yields a product with 97% purity.
Propriétés
IUPAC Name |
benzyl N-[2-(trifluoromethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-7-6-15-10(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQFQWXREAYBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)
